2-Mercaptoethyl isooctyl phthalate
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Overview
Description
2-Mercaptoethyl isooctyl phthalate is a chemical compound with the molecular formula C18H26O4S. It is a phthalate ester, which is a class of compounds commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is known for its unique properties, including its ability to interact with various biological and chemical systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptoethyl isooctyl phthalate typically involves the esterification of phthalic anhydride with isooctyl alcohol and 2-mercaptoethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Mercaptoethyl isooctyl phthalate undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Substituted esters and thiols.
Scientific Research Applications
2-Mercaptoethyl isooctyl phthalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Mercaptoethyl isooctyl phthalate involves its interaction with cellular membranes and proteins. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing the active components that interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness
2-Mercaptoethyl isooctyl phthalate is unique due to the presence of both ester and thiol functional groups, which provide it with distinct chemical reactivity and biological interactions compared to other phthalates. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
67907-16-8 |
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Molecular Formula |
C18H26O4S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-O-(6-methylheptyl) 2-O-(2-sulfanylethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4S/c1-14(2)8-4-3-7-11-21-17(19)15-9-5-6-10-16(15)18(20)22-12-13-23/h5-6,9-10,14,23H,3-4,7-8,11-13H2,1-2H3 |
InChI Key |
KWNLPAQLPZUUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCS |
Origin of Product |
United States |
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